

In-Depth Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol

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Compound of Interest

Compound Name: 3,5-dimethyl-1H-pyrazol-4-ol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,5-dimethyl-1H-pyrazol-4-ol**, a heterocyclic organic compound of interest in medicinal chemistry. This document details its physicochemical properties, including a calculated molecular weight, and outlines plausible synthetic routes based on established chemical principles. Furthermore, it explores the potential biological significance of this molecule by discussing the known anti-inflammatory signaling pathways of structurally related pyrazole derivatives. Detailed experimental protocols for synthesis and characterization are provided, alongside spectroscopic data for the parent compound, 3,5-dimethylpyrazole, to serve as a reference for analytical confirmation.

Physicochemical Properties

3,5-dimethyl-1H-pyrazol-4-ol, with the chemical formula $C_5H_8N_2O$, is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of methyl groups at positions 3 and 5, and a hydroxyl group at position 4, imparts specific chemical characteristics to the molecule.

Molecular Weight

The molecular weight of **3,5-dimethyl-1H-pyrazol-4-ol** has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.

Element	Symbol	Count	Atomic Weight (g/mol)	Total Weight (g/mol)
Carbon	C	5	12.011	60.055
Hydrogen	H	8	1.008	8.064
Nitrogen	N	2	14.007	28.014
Oxygen	O	1	15.999	15.999
Total				112.132

Synthesis and Characterization

While a specific, detailed experimental protocol for the direct synthesis of **3,5-dimethyl-1H-pyrazol-4-ol** is not readily available in the reviewed literature, a plausible multi-step synthetic pathway can be proposed based on established methods for the functionalization of the pyrazole ring.

Proposed Synthetic Pathway

A viable route involves the initial synthesis of 3,5-dimethylpyrazole, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amino group, which can then be converted to a hydroxyl group via diazotization.



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Caption: Proposed synthetic pathway for **3,5-dimethyl-1H-pyrazol-4-ol**.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

- Materials: Acetylacetone, Hydrazine hydrate, Ethanol.
- Procedure: A solution of acetylacetone (1 equivalent) in ethanol is prepared in a round-bottom flask. Hydrazine hydrate (1 equivalent) is added dropwise to the solution with stirring. The reaction mixture is then refluxed for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyrazole

- Materials: 3,5-Dimethylpyrazole, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
- Procedure: 3,5-Dimethylpyrazole (1 equivalent) is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The mixture is then poured onto crushed ice, and the precipitated 3,5-dimethyl-4-nitropyrazole is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 4-Amino-3,5-dimethylpyrazole

- Materials: 3,5-Dimethyl-4-nitropyrazole, Tin (Sn) granules, Concentrated Hydrochloric Acid (HCl).
- Procedure: 3,5-Dimethyl-4-nitropyrazole (1 equivalent) is suspended in concentrated hydrochloric acid. Tin granules (excess) are added portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, the mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution. The resulting tin salts are filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-amino-3,5-dimethylpyrazole.

Step 4: Synthesis of **3,5-Dimethyl-1H-pyrazol-4-ol**

- Materials: 4-Amino-3,5-dimethylpyrazole, Sodium Nitrite (NaNO_2), Sulfuric Acid (H_2SO_4), Water.
- Procedure: 4-Amino-3,5-dimethylpyrazole (1 equivalent) is dissolved in a dilute solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (1 equivalent) in cold water is added dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to boiling water. The mixture is heated for a short period to ensure complete hydrolysis. After cooling, the product, **3,5-dimethyl-1H-pyrazol-4-ol**, can be extracted with an appropriate organic solvent. The organic layer is then dried and the solvent removed to yield the final product, which may be further purified by chromatography or recrystallization.

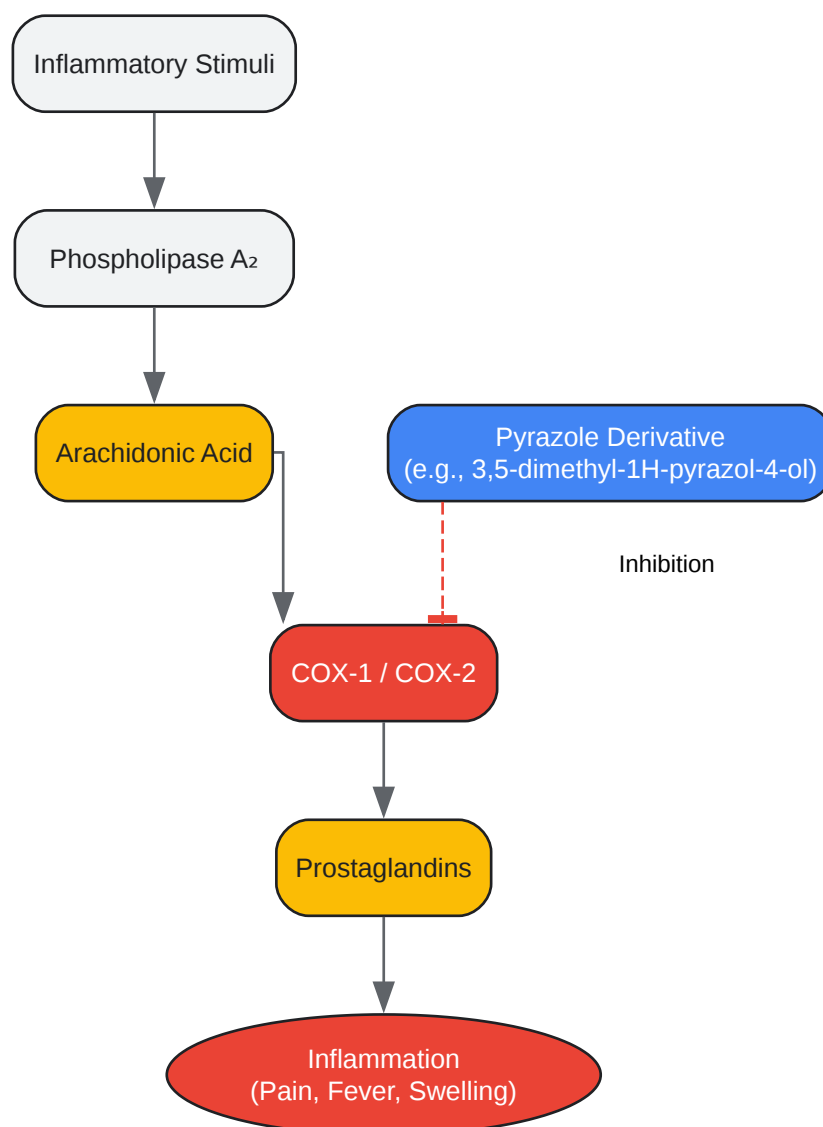
Characterization Data (Reference)

Specific spectroscopic data for **3,5-dimethyl-1H-pyrazol-4-ol** is not readily available. However, the data for the parent compound, 3,5-dimethylpyrazole, can serve as a useful reference. The introduction of a hydroxyl group at the 4-position is expected to cause predictable changes in the spectra.

Technique	3,5-Dimethylpyrazole (Reference)	Expected for 3,5-Dimethyl- 1H-pyrazol-4-ol
¹ H NMR	δ ~2.2 ppm (s, 6H, 2x CH ₃), δ ~5.8 ppm (s, 1H, C4-H), δ ~12.3 ppm (br s, 1H, N-H)	The singlet at ~5.8 ppm for the C4-H will be absent. A new broad singlet for the O-H proton will appear, with its chemical shift dependent on solvent and concentration. The chemical shifts of the methyl protons may experience a slight downfield shift.
¹³ C NMR	δ ~11 ppm (CH ₃), δ ~105 ppm (C4), δ ~140 ppm (C3/C5)	The C4 signal will be shifted significantly downfield due to the deshielding effect of the attached oxygen atom. The C3 and C5 signals may also experience a slight shift.
Mass Spec.	m/z = 96 (M ⁺)	m/z = 112 (M ⁺). Fragmentation patterns would involve the loss of methyl groups and potentially the hydroxyl group.

Biological Context: Anti-inflammatory Signaling Pathways

While the specific biological activity of **3,5-dimethyl-1H-pyrazol-4-ol** has not been extensively studied, many pyrazole derivatives are known to possess significant anti-inflammatory properties. A common mechanism of action for these compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.



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Caption: General anti-inflammatory mechanism of pyrazole derivatives via COX inhibition.

The inhibition of COX enzymes by pyrazole derivatives reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism is central to the therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of **3,5-dimethyl-1H-pyrazol-4-ol** suggest it could potentially interact with the active site of COX enzymes, making it a candidate for investigation as an anti-inflammatory agent.

Conclusion

3,5-dimethyl-1H-pyrazol-4-ol is a molecule with a calculated molecular weight of 112.132 g/mol . While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic pathway offers a clear and logical approach for its preparation in the laboratory. The discussion of the anti-inflammatory properties of related pyrazole compounds provides a strong rationale for investigating **3,5-dimethyl-1H-pyrazol-4-ol** for similar activities. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for future studies on this promising compound.

- To cite this document: BenchChem. [In-Depth Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1273588#3-5-dimethyl-1h-pyrazol-4-ol-molecular-weight\]](https://www.benchchem.com/product/b1273588#3-5-dimethyl-1h-pyrazol-4-ol-molecular-weight)

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